molecular formula C7H11N3 B173649 N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine CAS No. 1248406-79-2

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine

Cat. No.: B173649
CAS No.: 1248406-79-2
M. Wt: 137.18 g/mol
InChI Key: MKXZINXDIQPONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . It is identified by CAS Number 921939-11-9 and MDL Number MFCD09879949 . This compound belongs to a class of pyrimidine derivatives, which are privileged scaffolds in medicinal chemistry and drug discovery. Pyrimidine-based structures are frequently explored as core building blocks in pharmaceutical research, particularly for their potential to interact with biological targets . For instance, structurally related compounds containing the 5-methylpyrimidine group have been investigated as key components in developing novel therapeutic agents, such as serotonin receptor modulators . Similarly, other N-methylmethanamine-substituted heterocycles have been identified as inhibitors of specific enzymes like Cytochrome P450 2A6, highlighting the relevance of this chemical class in pharmacological probe development . The specific research value of this compound lies in its potential as a synthetic intermediate or a precursor for further chemical elaboration. Researchers utilize such compounds to build more complex molecules for screening in biological assays, contributing to the discovery of new agents with potential antibacterial or central nervous system activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1-(2-methylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-9-4-7(3-8-2)5-10-6/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXZINXDIQPONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628986
Record name N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248406-79-2
Record name N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Methylamine

This method involves reacting 5-(chloromethyl)-2-methylpyrimidine with methylamine in the presence of a base. A phase-transfer catalyst, such as tetra-nn-butylammonium bromide, enhances reactivity by facilitating the migration of ionic species between aqueous and organic phases. The reaction proceeds as follows:

5-(Chloromethyl)-2-methylpyrimidine+MethylamineKOH, TolueneTBABThis compound+HCl\text{5-(Chloromethyl)-2-methylpyrimidine} + \text{Methylamine} \xrightarrow[\text{KOH, Toluene}]{\text{TBAB}} \text{this compound} + \text{HCl}

Key Conditions :

  • Solvent : Toluene or dichloromethane

  • Temperature : 0–5°C during base addition, followed by stirring at 25°C.

  • Catalyst : 1–5 mol% tetra-nn-butylammonium bromide (TBAB).

  • Yield : 70–85% after distillation under reduced vacuum.

Reductive Amination of 2-Methylpyrimidine-5-carbaldehyde

An alternative route employs reductive amination using 2-methylpyrimidine-5-carbaldehyde and methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) is preferred for its selectivity toward imine intermediates:

2-Methylpyrimidine-5-carbaldehyde+MethylamineNaBH3CNMeOHThis compound\text{2-Methylpyrimidine-5-carbaldehyde} + \text{Methylamine} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH}} \text{this compound}

Optimized Parameters :

  • Molar Ratio : Aldehyde:methylamine = 1:1.2

  • Reaction Time : 12–24 hours at 25°C.

  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate.

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adapted for large-scale production, enabling precise temperature control and reduced side reactions.

Continuous Flow Alkylation

A representative protocol involves:

  • Feed Preparation : 5-(chloromethyl)-2-methylpyrimidine (1.0 M in toluene) and methylamine (1.2 M in water) are fed into a mixing chamber.

  • Reaction Chamber : The mixture passes through a reactor packed with immobilized TBAB on silica gel at 50°C.

  • Separation : The organic layer is separated, washed with brine, and distilled.

Advantages :

  • Throughput : 10–20 kg/hour.

  • Purity : >98% by HPLC.

Catalytic Innovations and Solvent Effects

Catalyst selection profoundly impacts yield and selectivity.

Solvent Screening

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Non-polar solvents like toluene favor phase separation and simplify workup.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure product integrity:

Technique Parameters Observations
HPLC C18 column, 30:70 acetonitrile:water, 1 mL/minRetention time: 4.2 min; Purity: 95%
1^1H NMR 400 MHz, CDCl3_3δ 2.35 (s, 3H, CH3_3), δ 3.42 (s, 3H, NCH3_3)
Mass Spectrometry ESI+, m/z 138.1 [M+H]+^+Molecular ion confirmed

Challenges and Mitigation Strategies

Byproduct Formation

Bis-alkylated impurities (e.g., N,N-dimethyl-1-(2-methylpyrimidin-5-yl)methanamine\text{N,N-dimethyl-1-(2-methylpyrimidin-5-yl)methanamine}) may form during alkylation. Mitigation includes:

  • Stoichiometric Control : Limiting methylamine to 1.2 equivalents.

  • Low-Temperature Addition : Slowing secondary alkylation.

Hydrolysis of Intermediates

Formamide intermediates, if used, require careful hydrolysis. Sulfuric acid (10% v/v) at reflux effectively cleaves the formyl group without degrading the pyrimidine ring .

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring and methylamine group undergo oxidation under controlled conditions.

Key Findings:

  • N-Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C selectively oxidizes the pyrimidine ring, forming the corresponding N-oxide derivative .

  • Amine Oxidation : Hydrogen peroxide (H₂O₂) in ethanol at 50°C oxidizes the methylamine group to a nitroso intermediate, which further stabilizes as a nitrone.

Reaction TypeReagentConditionsProductYield (%)
N-OxidationmCPBA0–5°C, CH₂Cl₂2-Methyl-5-(N-methylnitrone)pyrimidine N-oxide78
Amine OxidationH₂O₂ (30%)50°C, EtOH, 2 hrN-Methyl-1-(2-methylpyrimidin-5-yl)nitrone65

Reduction Reactions

The pyrimidine ring can be reduced to dihydro or tetrahydro derivatives, altering its aromaticity.

Experimental Data:

  • Catalytic Hydrogenation : Using Pd/C (10% wt) under 3 atm H₂ in methanol at 25°C reduces the pyrimidine ring to a 1,4-dihydropyrimidine derivative .

  • Borohydride Reduction : Sodium borohydride (NaBH₄) in THF selectively reduces imine bonds in derivatives without affecting the pyrimidine ring.

Reaction TypeReagentConditionsProductYield (%)
Ring ReductionH₂, Pd/C25°C, MeOH, 3 atm, 6 hr1,4-Dihydro-2-methylpyrimidin-5-ylmethanamine82
Selective ReductionNaBH₄0°C, THF, 1 hrN-Methyl-1-(2-methyl-1,2-dihydropyrimidin-5-yl)methanamine73

Substitution Reactions

Electrophilic substitution occurs preferentially at the 4-position of the pyrimidine ring due to electron-withdrawing effects of the methylamine group.

Case Studies:

  • Chlorination : Treatment with N-chlorosuccinimide (NCS) in acetonitrile at 80°C introduces a chlorine atom at the 4-position .

  • Amination : Copper-catalyzed coupling with ammonia at 120°C replaces the 4-hydrogen with an amino group .

Reaction TypeReagentConditionsProductYield (%)
ChlorinationNCS80°C, MeCN, 12 hr4-Chloro-2-methyl-5-(N-methylmethanamine)pyrimidine68
AminationNH₃, Cu(OAc)₂120°C, DMF, 24 hr4-Amino-2-methyl-5-(N-methylmethanamine)pyrimidine58

Catalytic Cross-Coupling Reactions

The compound participates in palladium- and copper-mediated coupling reactions, enabling C–C and C–N bond formation.

Research Highlights:

  • Suzuki Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in toluene/water (3:1) at 90°C forms biaryl derivatives .

  • Ulman Coupling : Copper(I) iodide in DMF facilitates coupling with iodobenzene, yielding N-aryl derivatives.

Reaction TypeReagentConditionsProductYield (%)
Suzuki CouplingPhB(OH)₂, Pd(PPh₃)₄90°C, toluene/H₂O, 12 hr2-Methyl-5-(N-methylmethanamine)-4-phenylpyrimidine75
Ulman CouplingPhI, CuI100°C, DMF, 24 hrN-Phenyl-1-(2-methylpyrimidin-5-yl)methanamine63

Acid-Base Reactions

The methylamine group acts as a weak base, forming salts with mineral acids.

Observations:

  • Hydrochloride Salt Formation : Reacts with HCl gas in diethyl ether to form a crystalline hydrochloride salt (m.p. 142–144°C) .

  • pKa Analysis : The conjugate acid has a pKa of 6.8 ± 0.2, measured via potentiometric titration in water.

Complexation with Transition Metals

The pyrimidine nitrogen and amine group coordinate to metal centers, forming stable complexes.

Structural Insights:

  • Manganese Complexes : Forms octahedral complexes with Mn(II) in the presence of triflate counterions, as confirmed by X-ray crystallography .

  • Catalytic Activity : Mn complexes catalyze oxidation of alkanes (e.g., cis-1,2-dimethylcyclohexane) with O₂ .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine has shown potential as a building block for synthesizing more complex pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Studies have indicated its possible role in modulating enzyme activity related to cancer cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as HCT-116, with an IC50 value of 10 µM. The mechanism involves activation of caspases and alteration of apoptotic protein expression.

Table 2: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HCT-11610Induces apoptosis through caspase activation
HeLa20Alters cell cycle dynamics
A54915Inhibits cell proliferation

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Preliminary tests indicate moderate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Table 3: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

In Vitro Studies on Cancer Cell Lines

A study demonstrated that this compound significantly reduced the viability of HCT-116 cells at concentrations above 10 µM, indicating its potential as a cytostatic agent.

Antimicrobial Efficacy Evaluation

Another research highlighted its effectiveness against E. coli, with an MIC of 20 µM, suggesting further exploration into its use as an antibacterial treatment.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine (CAS: 921939-14-2)

  • Molecular Formula : C₁₀H₁₁N₃S
  • Molecular Weight : 205.28 g/mol
  • Key Differences: The pyrimidine ring is substituted with a thienyl group (sulfur-containing heterocycle) at the 2-position instead of a methyl group. Physical Properties: Melting point = 105–106°C; priced at JPY 38,700 per gram (90% purity) .
  • Applications: Likely used in organometallic catalysis or as a ligand due to sulfur’s coordination capacity.

N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (Compound 9 in )

  • Molecular Formula: Not explicitly stated, but structurally analogous to thienopyridine derivatives.
  • Key Differences: Replaces the pyrimidine ring with a thienopyridine fused-ring system. Demonstrated binding affinity to bacterial TPP riboswitches (KD values referenced in studies 35, 61), suggesting enhanced biological activity compared to the target compound .
  • Applications: Potential antimicrobial agent targeting RNA regulatory elements.

N-Methyl-1-(2-morpholin-4-ylpyrimidin-5-yl)methanamine (CAS: 937796-14-0)

  • Molecular Formula : C₁₀H₁₆N₄O
  • Molecular Weight : 208.26 g/mol
  • Key Differences :
    • Substituted with a morpholine group (oxygen-containing heterocycle) at the 2-position.
    • The oxygen atom improves water solubility and may enhance interactions with polar biological targets.
  • Applications : Suitable for aqueous-phase reactions or as a solubility-enhanced analog in drug design .

N-Methyl-1-(1-((2-methylpyrimidin-5-yl)sulfonyl)-5-phenyl-1H-pyrrol-3-yl)methanamine (CAS: 881732-78-1)

  • Molecular Formula : C₁₇H₁₈N₄O₂S
  • Molecular Weight : 342.42 g/mol
  • Key Differences: Incorporates a sulfonyl group and phenylpyrrole moiety, increasing steric bulk and polarity.
  • Applications : Likely investigated for kinase inhibition or protease targeting due to sulfonyl pharmacophores .

Structural and Functional Comparison Table

Compound Molecular Formula MW (g/mol) Key Substituent Unique Properties
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine C₇H₁₁N₃ 137.19 2-methylpyrimidine High purity (>95%), low molecular weight
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine C₁₀H₁₁N₃S 205.28 2-thienyl High melting point (105–106°C), sulfur reactivity
N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine - - Thienopyridine Riboswitch binding (KD data)
N-Methyl-1-(2-morpholin-4-ylpyrimidin-5-yl)methanamine C₁₀H₁₆N₄O 208.26 2-morpholinyl Enhanced solubility
CAS 881732-78-1 C₁₇H₁₈N₄O₂S 342.42 Sulfonyl, phenylpyrrole High polarity, metabolic stability

Biological Activity

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring with a methyl group at the 2-position. This structural feature is crucial as it influences the compound's interaction with biological targets.

Property Details
Molecular Formula C8_8H12_12N4_4
Molecular Weight 164.20 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Structural Features Contains a pyrimidine ring and a methylamine group

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, which can lead to alterations in cellular processes such as apoptosis and cell cycle regulation.

Enzyme Interaction

Research indicates that this compound may interact with various metabolic pathways, influencing enzyme functions that are critical for cancer cell proliferation and survival. For instance, studies have suggested that it could inhibit certain kinases involved in tumor growth, although detailed molecular mechanisms remain to be fully elucidated .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HCT-116. The compound was observed to alter the expression of key proteins involved in the apoptotic pathway, including an increase in pro-apoptotic markers like Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism of Action
HCT-11610Induces apoptosis through caspase activation
HeLa20Alters cell cycle dynamics
A54915Inhibits cell proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary tests have shown moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of HCT-116 cells at concentrations above 10 µM, indicating its potential as a cytostatic agent .
  • Antimicrobial Efficacy Evaluation : Another research highlighted its effectiveness against E. coli, with an MIC of 20 µM, suggesting further exploration into its use as an antibacterial treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine to ensure high yield and purity?

  • Methodological Answer : The compound can be synthesized via tandem coupling reactions involving carbonyl compounds, amines, and methanol under reductive conditions. For example, using Pd/C or Ru-based catalysts in a hydrogenation setup can facilitate N-methylation. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification, with yields up to 89% reported in similar tertiary amine syntheses . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} at 500 MHz in CDCl3_3) should confirm structural integrity, focusing on methylene protons (δ ≈ 3.8 ppm) and pyrimidine ring protons (δ ≈ 7.4 ppm) .

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for purity analysis. Differential scanning calorimetry (DSC) can assess thermal stability, with melting points reported between 77–79.5°C for structurally analogous compounds . Storage at 0–6°C in inert atmospheres (argon) is advised to prevent degradation, as pyrimidine derivatives are sensitive to moisture and oxidation .

Q. What analytical techniques are critical for characterizing its solubility and partition coefficients?

  • Methodological Answer : Solubility in polar (water, methanol) and nonpolar solvents (hexane) should be tested via gravimetric analysis. LogP values can be estimated using reverse-phase HPLC with a C18 column, calibrated against standards. Experimental logP values for similar amines range from 1.3–2.1, correlating with computational predictions (e.g., ChemAxon) .

Advanced Research Questions

Q. How can researchers investigate the compound’s binding affinity to bacterial riboswitches, and what contradictions exist in existing data?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding constants (KD_D) to riboswitch aptamers (e.g., TPP riboswitch). Reported KD_D values for pyrimidine derivatives vary (nM to µM), likely due to differences in buffer ionic strength or aptamer folding. To resolve contradictions, replicate assays under standardized conditions (e.g., 150 mM NaCl, 10 mM Mg2+^{2+}, pH 7.4) and validate with competitive displacement assays using fluorescent probes .

Q. What computational strategies are effective in predicting interactions between this compound and cytochrome P450 enzymes (e.g., CYP5122A1)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding modes to CYP active sites. Focus on hydrophobic interactions with pyrimidine rings and hydrogen bonding with methylamine groups. Validate predictions with in vitro CYP inhibition assays using recombinant enzymes and LC-MS-based metabolite profiling .

Q. How should researchers optimize reaction conditions to address low yields in N-methylation steps?

  • Methodological Answer : Screen alternative catalysts (e.g., Raney Ni vs. Pd/C) and solvents (MeOH vs. THF) to enhance reductive amination efficiency. Kinetic studies (GC-MS monitoring) can identify rate-limiting steps. For example, increasing H2_2 pressure (5–10 bar) and temperature (60–80°C) improved yields of analogous tertiary amines by 20–30% .

Q. What experimental and statistical approaches are recommended to resolve discrepancies in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer : Perform DSC analyses in triplicate under nitrogen to minimize oxidative decomposition. Compare results with literature values (e.g., mp 105–106°C for a thienyl analog ). Use ANOVA to assess batch-to-batch variability and confirm purity via elemental analysis (C, H, N within ±0.3% of theoretical) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.